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3-methoxycyclobutane-1-

carbaldehyde

Cat. No.: B2664896 Get Quote

An Analysis of Reaction Kinetics for 3-Methoxycyclobutane-1-carbaldehyde and a

Comparison with Related Aldehydes

Introduction
3-methoxycyclobutane-1-carbaldehyde is a structurally unique molecule featuring a strained

four-membered ring, an aldehyde functional group, and a methoxy substituent. Understanding

its reaction kinetics is crucial for its application in organic synthesis and drug development. Due

to the limited availability of direct experimental kinetic data for this specific compound, this

guide provides a comparative analysis based on the established principles of aldehyde

reactivity, the influence of cyclic systems, and available data for structurally analogous

compounds. This analysis is intended for researchers, scientists, and drug development

professionals seeking to predict and understand the reactivity of this and similar molecules.

General Principles of Aldehyde Reactivity
Aldehydes are characterized by the presence of a carbonyl group (C=O) at the end of a carbon

chain. The significant difference in electronegativity between carbon and oxygen results in a

polarized bond, with the carbon atom being electrophilic and the oxygen atom being

nucleophilic. This polarity is the primary driver of aldehyde reactivity, particularly in nucleophilic

addition reactions.
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Generally, aldehydes are more reactive than ketones. This heightened reactivity can be

attributed to two main factors:

Steric Hindrance: The aldehyde carbonyl has only one alkyl or aryl substituent, leaving one

side relatively unhindered for nucleophilic attack. Ketones, with two such substituents,

present a more sterically crowded environment.

Electronic Effects: Alkyl groups are electron-donating. Ketones have two such groups, which

reduce the partial positive charge on the carbonyl carbon, making it less electrophilic.

Aldehydes, with only one alkyl group, retain a more electrophilic carbonyl carbon.

Influence of the Cyclobutane Ring on Reactivity
The cyclobutane ring in 3-methoxycyclobutane-1-carbaldehyde introduces significant ring

strain. This strain influences the reactivity of the adjacent aldehyde group. The hybridization of

the carbonyl carbon is sp², with bond angles of approximately 120°. In the tetrahedral

intermediate formed during nucleophilic addition, the carbon rehybridizes to sp³, with ideal

bond angles of 109.5°. In a cyclobutane ring, the internal bond angles are forced to be

approximately 90°. This inherent strain can favor reactions that lead to a change in

hybridization from sp² to sp³, as this can partially alleviate the ring strain. Consequently,

cyclobutane-containing aldehydes and ketones can exhibit enhanced reactivity compared to

their acyclic counterparts.

Influence of the Methoxy Substituent
The methoxy group (-OCH₃) at the 3-position of the cyclobutane ring is an electron-withdrawing

group due to the high electronegativity of the oxygen atom (inductive effect). This effect can be

transmitted through the carbon framework, potentially increasing the electrophilicity of the

carbonyl carbon and thus enhancing the rate of nucleophilic addition.

Comparative Kinetic Data
While specific kinetic data for 3-methoxycyclobutane-1-carbaldehyde is not readily available

in the literature, we can draw comparisons with structurally related compounds for which kinetic

studies have been performed. The following table summarizes rate constants for the gas-phase

reactions of pinonaldehyde and cyclobutyl-methylketone with various atmospheric oxidants.
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These compounds share the structural feature of a cyclobutane ring adjacent to a carbonyl

group.

Compound Reaction with
Rate Constant (cm³
molecule⁻¹ s⁻¹)

Pinonaldehyde OH (9.1 ± 1.8) x 10⁻¹¹[1]

Pinonaldehyde NO₃ (5.4 ± 1.8) x 10⁻¹⁴[1]

Pinonaldehyde O₃ (8.9 ± 1.4) x 10⁻²⁰[1]

Cyclobutyl-methylketone OH (1.6 x 10⁻¹¹)

Cyclobutyl-methylketone NO₃ (< 1 x 10⁻¹⁶)

Data for cyclobutyl-methylketone reactions are from a study by Glasius et al.[1]

This data indicates that pinonaldehyde, which has a more complex structure but contains a

cyclobutane ring and a carbonyl group, is highly reactive towards the hydroxyl radical. While

this is a gas-phase radical reaction and not a solution-phase nucleophilic addition, it provides a

reference point for the reactivity of a cyclobutane aldehyde.

Experimental Protocols for Kinetic Analysis
To determine the reaction kinetics of 3-methoxycyclobutane-1-carbaldehyde, standard

experimental techniques for monitoring reaction progress can be employed. A general protocol

for a nucleophilic addition reaction is outlined below.

Objective: To determine the rate law and rate constant for the reaction of 3-
methoxycyclobutane-1-carbaldehyde with a model nucleophile (e.g., a primary amine).

Materials:

3-methoxycyclobutane-1-carbaldehyde

Nucleophile (e.g., aniline)

Solvent (e.g., acetonitrile)
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Internal standard (for chromatographic analysis)

Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

Preparation of Stock Solutions: Prepare stock solutions of 3-methoxycyclobutane-1-
carbaldehyde, the nucleophile, and the internal standard in the chosen solvent at known

concentrations.

Reaction Setup: In a thermostated reaction vessel, combine the solvent and the internal

standard. Allow the mixture to equilibrate to the desired temperature.

Initiation of Reaction: Add a known volume of the 3-methoxycyclobutane-1-carbaldehyde
stock solution to the reaction vessel. Initiate the reaction by adding a known volume of the

nucleophile stock solution. Start a timer immediately.

Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction

mixture. Quench the reaction in the aliquot (e.g., by rapid dilution or addition of a quenching

agent).

Analysis: Analyze the quenched aliquots using a suitable analytical technique.

UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorption band, its

concentration can be monitored over time.

HPLC: The concentrations of the reactant and product can be determined by separating

the components of the mixture and quantifying them using a detector. The internal

standard is used to correct for variations in injection volume.

Data Analysis:

Plot the concentration of the reactant or product as a function of time.

Determine the initial rate of the reaction from the initial slope of the concentration vs. time

curve.
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Repeat the experiment with different initial concentrations of the reactants to determine the

order of the reaction with respect to each reactant.

From the rate law and the experimental data, calculate the rate constant (k).

Visualizing Reaction Pathways and Logic
General Nucleophilic Addition to an Aldehyde

Aldehyde + Nucleophile Transition StateNucleophilic Attack Tetrahedral Intermediate Protonation Addition Product
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Caption: General mechanism of nucleophilic addition to an aldehyde.

Logical Flow for Comparative Kinetic Analysis
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Caption: Logical workflow for predicting the reactivity of the target molecule.

Conclusion
In the absence of direct kinetic data, a comparative analysis based on fundamental principles

of organic chemistry provides valuable insights into the expected reactivity of 3-
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methoxycyclobutane-1-carbaldehyde. The presence of the aldehyde functional group

suggests a susceptibility to nucleophilic addition. The cyclobutane ring is likely to enhance this

reactivity due to the release of ring strain upon formation of the tetrahedral intermediate.

Furthermore, the electron-withdrawing nature of the methoxy substituent is expected to

increase the electrophilicity of the carbonyl carbon, further accelerating reaction rates.

For definitive kinetic parameters, experimental studies following the outlined protocols are

necessary. The data from such studies would be invaluable for the precise control of reactions

involving this compound and for the development of quantitative structure-activity relationships

in related drug discovery efforts.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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